3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C10H10Br2O4 It is a derivative of cyclobutene-1,2-dione, where the hydrogen atoms at positions 3 and 4 are replaced by 3-bromopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Photolysis: Exposure to light can lead to the formation of new compounds through photochemical reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Scientific Research Applications
3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. This compound can also act as an inhibitor of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxycyclobut-3-ene-1,2-dione: Similar in structure but with ethoxy groups instead of bromopropoxy groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione: Contains amino groups instead of bromopropoxy groups.
Uniqueness
3,4-Bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of bromopropoxy groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
61699-81-8 |
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Molecular Formula |
C10H12Br2O4 |
Molecular Weight |
356.01 g/mol |
IUPAC Name |
3,4-bis(3-bromopropoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H12Br2O4/c11-3-1-5-15-9-7(13)8(14)10(9)16-6-2-4-12/h1-6H2 |
InChI Key |
GTINJOWZAPAFSM-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=C(C(=O)C1=O)OCCCBr)CBr |
Origin of Product |
United States |
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